7,7-Difluoro-2-azaspiro[3.5]nonane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
2169167-41-1 |
|---|---|
Molecular Formula |
C8H13F2N |
Molecular Weight |
161.19 g/mol |
IUPAC Name |
7,7-difluoro-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-1-7(2-4-8)5-11-6-7/h11H,1-6H2 |
InChI Key |
HXRPCKQVSFMUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CNC2)(F)F |
Origin of Product |
United States |
Contextualization of Spirocyclic Systems in Organic and Medicinal Chemistry
Spirocycles are bicyclic systems where two rings are connected by a single, shared carbon atom known as the spiro atom. lab-chemicals.com This structural feature imparts a distinct three-dimensional (3D) geometry, a significant departure from the often flat, two-dimensional nature of many traditional aromatic and heteroaromatic ring systems used in drug discovery. lab-chemicals.comnih.gov The inherent rigidity and defined conformational arrangement of spirocycles, particularly those involving smaller rings, allow for precise spatial orientation of functional groups, which can lead to more specific and potent interactions with biological targets like proteins. lab-chemicals.comchemicalbook.com
The move towards molecules with a higher fraction of sp³-hybridized carbons—a measure of three-dimensionality—is a well-documented strategy for improving the success rate of drug candidates. nih.govchemicalbook.com Spiro-containing systems inherently increase this sp³ fraction, which has been correlated with improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity (LogP). nih.govnih.gov By replacing planar structures with spirocyclic cores, medicinal chemists can optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile while exploring novel intellectual property space. lab-chemicals.comnih.gov This has led to the inclusion of spirocyclic scaffolds in a variety of approved drugs and promising clinical candidates. guidechem.com
Strategic Significance of Fluorine Incorporation Within Azaspirocyclic Architectures
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. clockss.orgacs.org Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen or a hydroxyl group, yet it can profoundly alter a molecule's electronic environment, pKa, conformation, and metabolic stability. clockss.org
Within an azaspirocyclic framework—a spirocycle containing a nitrogen atom in one of the rings—the incorporation of fluorine can offer several advantages. A common strategy involves the installation of a gem-dinal (CF₂) group, as seen in 7,7-Difluoro-2-azaspiro[3.5]nonane. This modification can serve multiple purposes:
Blocking Metabolic Oxidation: The carbon atom bearing the two fluorine atoms is shielded from metabolic oxidation by enzymes such as cytochrome P450, a common pathway for drug degradation. This can increase the compound's half-life and bioavailability. clockss.org
Modulating Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and penetrate hydrophobic protein pockets. clockss.org
Altering Acidity/Basicity: The strong electron-withdrawing nature of the difluoro group can lower the pKa of nearby functionalities, such as the nitrogen atom in the azaspirocycle. This can influence the compound's binding characteristics and solubility profile.
Conformational Control: The presence of fluorine atoms can anchor the conformation of the ring system, improving the drug's potency and binding affinity. clockss.org
Research has demonstrated that gem-difluoro moieties are well-tolerated in radical-mediated spirocyclization reactions, underscoring the synthetic feasibility of creating such complex fluorinated scaffolds.
Overview of 7,7 Difluoro 2 Azaspiro 3.5 Nonane As a Foundational Synthetic Target and Advanced Molecular Scaffold
Primary Synthetic Strategies for the Spiro[3.5]nonane Core Construction
The formation of the 2-azaspiro[3.5]nonane skeleton is a critical step that can be achieved through various synthetic routes. These strategies often involve the creation of a quaternary carbon center, the spiro-atom, which connects the azetidine (B1206935) and cyclohexane (B81311) rings.
Cycloaddition Approaches to Spirocyclic Scaffolds
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems in a convergent and often stereocontrolled manner. nih.govrsc.org The [3+2] cycloaddition is a particularly relevant approach for synthesizing spiro-pyrrolidines and related structures. nih.gov In a potential application to the 2-azaspiro[3.5]nonane system, a three-component reaction could be envisioned involving a cyclic amine, an aldehyde, and an olefinic component to generate the spiro-heterocyclic framework. nih.gov While direct synthesis of the 2-azaspiro[3.5]nonane core via this method is not explicitly reported, the general principle of using cycloadditions to create spiro-fused systems is well-established. rsc.org
Another relevant strategy is the [4+2] cycloaddition, or Diels-Alder reaction, and its formal variations. For instance, an iridium and Brønsted acid co-catalyzed enantioselective formal [4+2] cycloaddition has been successfully employed for the synthesis of spiro-N,O-ketals. rsc.org Adapting such a methodology could potentially lead to the formation of the spiro[3.5]nonane core.
Intramolecular Annulation Reactions for Ring Formation
Intramolecular annulation, or ring-closing, reactions are a cornerstone of spirocycle synthesis. nih.govrsc.org These methods involve the formation of one of the rings by cyclization of a suitably functionalized precursor that already contains the other ring. For the synthesis of the 2-azaspiro[3.5]nonane core, a key precursor is often 7-oxo-2-azaspiro[3.5]nonane. google.com
A patented two-step method for the synthesis of 7-oxo-2-azaspiro[3.5]nonane highlights an intramolecular cyclization approach. google.com This process involves an initial cyclization to form an intermediate, followed by a second cyclization using a reducing agent like lithium aluminum hydride to yield the desired spiro-ketone. google.com This ketone then serves as a direct precursor for the introduction of the gem-difluoro group.
Furthermore, N-bromosuccinimide (NBS)-induced intramolecular annulation of indole (B1671886) derivatives has been shown to produce both fused and spirocyclic indolines, demonstrating the utility of this approach for constructing spirocyclic systems. rsc.org
Sequential Ring-Closure Protocols in Spiro System Synthesis
The construction of the spiro[3.5]nonane framework can also be achieved through a sequence of ring-closing reactions. This approach offers a high degree of control over the final structure. A sequential ring-closing/ring-opening metathesis strategy has been demonstrated for the synthesis of functionalized cyclodextrins, showcasing the power of sequential metathesis reactions in complex macrocycle synthesis. nih.gov While applied to a different system, the underlying principle of sequential ring formation is applicable to the synthesis of spirocycles.
Specific Fluorination Techniques for the 7,7-Difluoro Moiety Introduction
Once the 7-oxo-2-azaspiro[3.5]nonane precursor is obtained, the introduction of the gem-difluoro group at the carbonyl position is the final key transformation.
Direct Difluorination Methodologies for Carbon Centers
The direct conversion of a ketone to a gem-difluoride is a common and effective strategy. rsc.org This transformation is typically achieved using specialized fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a classic reagent for this purpose, capable of fluorinating ketones under varying reaction conditions. rsc.org The reaction of 7-oxo-2-azaspiro[3.5]nonane with DAST would be a direct route to this compound.
Other modern electrophilic fluorinating agents, such as Selectfluor®, can also be employed for the difluorination of carbonyl compounds. beilstein-journals.orgrsc.org The reaction often proceeds through a monofluorinated intermediate, and the conditions can be optimized to favor the formation of the difluorinated product. beilstein-journals.org Photocatalytic methods using Selectfluor® have also been developed for the fluorination of sp3 C-H bonds directed by a ketone group, suggesting the potential for innovative fluorination strategies. rsc.org
| Fluorinating Agent | Substrate | Product | Notes |
| Diethylaminosulfur trifluoride (DAST) | Ketones | gem-Difluorides | A widely used reagent for deoxofluorination. rsc.org |
| Selectfluor® | 1,3-Diketones | 2,2-Difluoro-1,3-diketones | An electrophilic fluorinating agent, often used in the presence of a base or water to facilitate the second fluorination step. beilstein-journals.org |
| Fluorine Gas | 1,3-Diketones/Ketoesters | 2,2-Difluoro-1,3-dicarbonyls | Requires careful handling and often a catalyst like quinuclidine. researchgate.net |
Precursor Functionalization and Subsequent Fluorine Integration Strategies
An alternative to direct difluorination of the ketone involves modifying the precursor to facilitate the introduction of fluorine. One such strategy is the use of difluorocarbene precursors. rsc.orgresearchgate.net For example, a difluorocarbene could potentially react with an appropriate enamine or enol ether derivative of the spiro-ketone to form a difluorocyclopropane, which could then be rearranged to the desired gem-difluoro compound. acs.org
Another approach involves the synthesis of a gem-difluoroalkene, which can then be incorporated into the spirocyclic system. nih.gov While this is a more indirect route, it offers the potential for greater control over the stereochemistry and functionality of the final product. The synthesis of gem-difluoro olefins can be achieved through various methods, including C-H functionalization and β-fluoride elimination reactions. nih.gov
| Precursor | Reagent/Method | Intermediate/Product | Notes |
| Enaminones | Difluorocarbene precursors | gem-Difluorinated heterocycles | A metal-free cascade reaction. rsc.orgresearchgate.net |
| Silyl enol ethers | Difluorocyclopropanation | gem-Difluoromethylene group | Involves a three-step, one-pot sequence. acs.org |
| 4-CF3-β-lactams | Dehydrofluorination | gem-Difluoroalkenes | Can serve as versatile fluorinated building blocks. nih.gov |
Preparation of Functionalized this compound Derivatives
The introduction of functional groups onto the this compound scaffold is crucial for its elaboration into more complex molecules with potential biological activity. This section details the synthetic approaches to key derivatives.
N-Substituted Derivatives (e.g., tert-butyl this compound-2-carboxylate)
While syntheses for analogous compounds, such as tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate, have been reported, the synthetic route for the title compound remains to be explicitly described. nih.gov Generally, the introduction of a Boc group is achieved by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.
Table 1: Synthesis of N-Substituted Derivatives
| Compound Name | Starting Material | Reagents | Solvent | Yield | Reference |
| tert-butyl this compound-2-carboxylate | Data not available | Data not available | Data not available | Data not available | Data not available |
Carboxylic Acid Derivatives (e.g., this compound-1-carboxylic acid)
The synthesis of carboxylic acid derivatives at positions other than the nitrogen atom introduces a key functional handle for further chemical modifications, such as amide bond formation. Despite the utility of such compounds, a specific synthetic protocol for this compound-1-carboxylic acid could not be identified in the surveyed literature.
Methodologies for the synthesis of non-fluorinated or otherwise substituted azaspiro[3.5]nonane carboxylic acids have been developed. univ.kiev.ua However, the adaptation of these methods to the 7,7-difluoro scaffold has not been reported.
Table 2: Synthesis of Carboxylic Acid Derivatives
| Compound Name | Starting Material | Reagents | Solvent | Yield | Reference |
| This compound-1-carboxylic acid | Data not available | Data not available | Data not available | Data not available | Data not available |
Ester Derivatives (e.g., Methyl this compound-1-carboxylate)
Ester derivatives, such as the methyl ester, are valuable intermediates that can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. As with the parent carboxylic acid, a direct and reported synthesis for Methyl this compound-1-carboxylate is not available in the current scientific literature.
The synthesis would typically involve the esterification of the corresponding carboxylic acid (this compound-1-carboxylic acid) using methanol (B129727) under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst). However, without a described synthesis for the precursor carboxylic acid, this remains a hypothetical route.
Table 3: Synthesis of Ester Derivatives
| Compound Name | Starting Material | Reagents | Solvent | Yield | Reference |
| Methyl this compound-1-carboxylate | Data not available | Data not available | Data not available | Data not available | Data not available |
Synthesis of Salt Forms (e.g., this compound 2,2,2-trifluoroacetate)
The formation of a salt, such as the 2,2,2-trifluoroacetate (TFA) salt, is a common method to improve the handling, stability, and solubility of amines. The synthesis of this compound 2,2,2-trifluoroacetate would be achieved by treating the free base, this compound, with trifluoroacetic acid. This is a standard acid-base reaction. The product is often isolated as a solid by precipitation from a non-polar solvent. While the compound is commercially available, a specific literature procedure detailing its preparation could not be located.
Table 4: Synthesis of Salt Forms
| Compound Name | Starting Material | Reagents | Solvent | Yield | Reference |
| This compound 2,2,2-trifluoroacetate | This compound | Trifluoroacetic acid | Dichloromethane or Diethyl ether | Data not available | Data not available |
Enantioselective Synthesis and Stereocontrol in this compound Scaffold Construction
The development of enantioselective routes to chiral building blocks is a cornerstone of modern pharmaceutical synthesis. For the this compound scaffold, which possesses a chiral center at the spirocyclic carbon, the control of stereochemistry is of high importance.
Despite the significance of this area, a review of the current scientific and patent literature did not reveal any specific methods for the enantioselective synthesis of the this compound scaffold. Research into the stereocontrolled construction of this particular fluorinated spirocycle appears to be an open area of investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule such as this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Patterns
A ¹H NMR spectrum would reveal the number of distinct proton environments and their integrations would correspond to the number of protons in each environment. The chemical shifts (δ) of the protons would be influenced by the presence of the neighboring nitrogen and the gem-difluoro group. Protons on the azetidine ring would likely appear at a different chemical shift compared to those on the cyclohexane ring. Furthermore, coupling between adjacent, non-equivalent protons would result in signal splitting (e.g., doublets, triplets, multiplets), providing information about the connectivity of the carbon skeleton.
A ¹³C NMR spectrum would indicate the number of unique carbon environments. The spiro carbon and the carbon bearing the two fluorine atoms (C7) would be particularly informative. The C7 signal would exhibit a characteristic splitting pattern due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR spectroscopy is crucial for fluorinated compounds. For this compound, a single signal would be expected if the two fluorine atoms are chemically equivalent. However, if the molecule adopts a conformation that renders them inequivalent, two distinct signals might be observed, each potentially showing coupling to nearby protons.
Table 1: Predicted NMR Data for this compound (Note: This table is predictive and not based on published experimental data.)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | 2.5 - 3.5 (CH₂-N) | Multiplet | - |
| ¹H | 1.5 - 2.5 (Cyclohexane CH₂) | Multiplet | - |
| ¹³C | 40 - 60 (CH₂-N) | - | - |
| ¹³C | 30 - 50 (Spiro C) | - | - |
| ¹³C | 110 - 130 (CF₂) | Triplet | ¹JCF ≈ 240-260 |
Two-Dimensional NMR Techniques for Connectivity and Relative Stereochemistry (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming the connectivity of the protons within the azetidine and cyclohexane rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be critical in confirming the connectivity across the spirocyclic junction and the placement of the gem-difluoro group.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₈H₁₃F₂N), the expected monoisotopic mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically to within a few parts per million).
Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Characteristic fragmentation pathways for spirocyclic amines and fluorinated compounds would be expected. For instance, cleavage of the azetidine ring or loss of HF could be anticipated fragmentation pathways.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on published experimental data.)
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 (weak to medium) |
| Alkane | C-H Stretch | 2850 - 3000 |
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. If a suitable crystal of this compound or a salt thereof could be grown, this technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would unambiguously confirm the spirocyclic nature of the compound and the relative stereochemistry of all atoms. To date, no crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD).
Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Assignment
While this compound itself is achiral, the introduction of substituents could create chiral centers. In such cases, chiroptical methods like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be essential for determining the absolute stereochemistry of the enantiomers. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. By comparing the experimental ECD or ORD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. As the parent compound is achiral, these methods are not applicable.
Computational and Theoretical Investigations of 7,7 Difluoro 2 Azaspiro 3.5 Nonane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. For a molecule like 7,7-Difluoro-2-azaspiro[3.5]nonane, DFT calculations can provide a detailed picture of how the gem-difluoro group and the azaspirocyclic core influence each other.
Molecular Orbital Analysis and Electrostatic Potential Mapping
Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring, reflecting its Lewis basicity and nucleophilic character. The LUMO, conversely, would likely be distributed around the C-F bonds, indicating their potential as electron-accepting sites. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
Electrostatic potential (ESP) maps offer a visual representation of the charge distribution on the molecular surface. mdpi.com In these maps, regions of negative potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas susceptible to nucleophilic attack. For this compound, the ESP map would be expected to show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons. In contrast, the area surrounding the fluorine atoms would exhibit a complex landscape. While fluorine is highly electronegative, the carbon to which they are attached (C7) would be electron-deficient. This complex electronic environment is crucial for understanding potential intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Properties for this compound Disclaimer: The following data is illustrative and based on general principles of computational chemistry for similar fluorinated spirocycles, as specific literature data for this compound is not available.
| Property | Hypothetical Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | The energy difference between HOMO and LUMO, related to chemical stability. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
| NBO Charge on N | -0.45 e | Natural Bond Orbital charge on the nitrogen atom, indicating its partial negative character. |
| NBO Charge on F | -0.38 e | Natural Bond Orbital charge on the fluorine atoms, indicating their partial negative character. |
Conformational Analysis and Energy Landscape Exploration
The spirocyclic nature of this compound imparts significant conformational rigidity. However, the cyclohexane (B81311) ring can still adopt different chair and boat conformations, and the azetidine ring can undergo puckering. DFT calculations are instrumental in exploring the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. The introduction of the gem-difluoro group at the C7 position is expected to have a pronounced effect on the conformational preferences of the cyclohexane ring. These calculations can quantify the energetic cost of different ring conformations and the orientation of the azetidine ring relative to the cyclohexane ring.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling
While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility and intermolecular interactions of this compound in different environments, such as in solution. MD simulations are particularly useful for understanding how the molecule might interact with biological macromolecules, such as proteins, by sampling a wide range of conformations and orientations.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Fluorinated Spirocyclic Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For fluorinated spirocyclic scaffolds related to this compound, QSAR models can be developed to predict their activity against specific biological targets, such as central nervous system (CNS) receptors. nih.gov Descriptors used in such models can include physicochemical properties (e.g., logP, polar surface area), electronic parameters derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment), and steric parameters. A successful QSAR model can guide the design of new analogs with improved potency and selectivity.
Chemical Reactivity and Strategic Derivatization Pathways for 7,7 Difluoro 2 Azaspiro 3.5 Nonane
Transformations at the Azaspiro Nitrogen Atom (e.g., N-alkylation, N-acylation, amidation)
The secondary amine of the 2-azaspiro[3.5]nonane core is a key handle for derivatization. Standard procedures for the modification of secondary amines can be readily applied, though the electronic influence of the gem-difluoro group at the 7-position may subtly affect the nucleophilicity of the nitrogen atom.
N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides in the presence of a base such as potassium carbonate or triethylamine (B128534). For less reactive alkylating agents, stronger bases like sodium hydride may be employed. Another green and efficient method involves the use of propylene (B89431) carbonate as both a reagent and a solvent, which can lead to N-hydroxypropylation. mdpi.com
N-Acylation: Acylation of the nitrogen is readily achieved using acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the resulting acid. These reactions are generally high-yielding and provide stable amide products. organic-chemistry.org
Amidation: Amide bond formation can be accomplished by coupling the azaspirocycle with a carboxylic acid using standard peptide coupling reagents. Common coupling agents include carbodiimides like DCC or EDC, often in combination with an additive such as HOBt or HOAt to suppress side reactions and improve efficiency. Alternatively, phosphonium-based reagents like BOP or PyBOP, or uronium-based reagents such as HBTU or HATU, are highly effective. nih.govnih.gov
Table 1: Representative Transformations at the Azaspiro Nitrogen Atom
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | R-X (X=Cl, Br, I), K₂CO₃, CH₃CN, 80 °C | Tertiary amine |
| N-Acylation | RCOCl, Et₃N, CH₂Cl₂, 0 °C to rt | Tertiary amide |
Functionalization of the Spirocyclic Carbon Skeleton
Beyond the nitrogen atom, the carbon framework of 7,7-difluoro-2-azaspiro[3.5]nonane offers opportunities for substitution, enabling the introduction of additional diversity and complexity.
Regioselective Halogenation and Subsequent Transition-Metal-Catalyzed Cross-Coupling Reactions
While direct halogenation of the saturated carbocyclic ring is challenging, it may be possible to achieve regioselective halogenation under radical conditions. A more controlled approach would involve the synthesis of an unsaturated precursor, followed by halogenation and subsequent reduction.
A more plausible strategy for introducing a halogen involves the use of a pre-functionalized starting material for the synthesis of the spirocycle. Once a halogenated derivative is obtained, it can serve as a versatile handle for transition-metal-catalyzed cross-coupling reactions. For instance, a bromo or iodo-substituted spirocycle can undergo Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions to introduce aryl, alkynyl, vinyl, or amino groups, respectively. The use of fluorinated solvents like hexafluoroisopropanol (HFIP) has been shown to promote regioselective halogenation of various aromatic and heterocyclic systems with N-halosuccinimides (NBS, NCS, NIS), a strategy that could potentially be adapted for certain derivatives of the title compound. organic-chemistry.orgresearchgate.netnih.gov
Directed Lithiation and Electrophilic Quenching Reactions
Directed metalation-lithiation strategies offer a powerful method for the regioselective functionalization of C-H bonds. researchgate.netsemanticscholar.orgharvard.edu For the this compound system, the nitrogen atom, when protected with a suitable directing group such as a Boc-carbamate, can direct lithiation to the adjacent C1 or C3 positions. nih.gov The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and additives like TMEDA can influence the regioselectivity. baranlab.orguwindsor.ca The resulting lithiated intermediate can then be quenched with a variety of electrophiles to install new functional groups. mdpi.comresearchgate.net
The gem-difluoro group at the 7-position is expected to increase the acidity of the neighboring C6 and C8 protons through inductive effects, potentially offering an alternative site for lithiation, although this would likely require a stronger base and careful optimization to control regioselectivity.
Table 2: Proposed Directed Lithiation and Electrophilic Quenching
| Position of Lithiation | Directing Group | Proposed Reagents | Electrophile (E⁺) | Product |
|---|---|---|---|---|
| C1/C3 | N-Boc | 1. s-BuLi, TMEDA, THF, -78 °C | 1. E-X (e.g., MeI, TMSCl, CO₂) | C1/C3-Substituted derivative |
Interconversion of Existing Functional Groups (e.g., Ester Hydrolysis, Carboxylic Acid Reduction)
Functional groups introduced onto the this compound scaffold can be further manipulated to access a wider range of derivatives.
Ester Hydrolysis: If an ester group is present, for instance, introduced via an electrophilic quench with a chloroformate, it can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemistrysteps.comyoutube.commasterorganicchemistry.comkhanacademy.org Basic hydrolysis, or saponification, using reagents like lithium hydroxide (B78521) or sodium hydroxide in a water/alcohol mixture is often preferred as it is generally irreversible. masterorganicchemistry.com
Carboxylic Acid Reduction: A carboxylic acid functionality on the spirocyclic framework can be reduced to a primary alcohol. youtube.com Common reducing agents for this transformation include lithium aluminum hydride (LAH) in a solvent like THF or diethyl ether. univ.kiev.ua Alternatively, borane (B79455) complexes such as BH₃·THF or BH₃·SMe₂ offer a milder option for the reduction of carboxylic acids. rsc.orgresearchgate.net
Influence of Difluoro Substitution on Reaction Selectivity and Kinetics
The presence of the gem-difluoro group at the 7-position is expected to exert a significant influence on the reactivity of the this compound scaffold through a combination of electronic and conformational effects.
Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms will lower the electron density of the surrounding carbon framework. This inductive effect is most pronounced at the adjacent C6 and C8 positions, increasing the acidity of the C-H bonds at these sites. This could potentially alter the regioselectivity of deprotonation reactions. Furthermore, the gem-difluoro group will lower the basicity (pKa) of the nitrogen atom at the 2-position, which can affect the kinetics of N-alkylation and N-acylation reactions. nih.gov A study on functionalized gem-difluorinated cycloalkanes confirmed that the influence of the CF₂ moiety on the basicity of amines is primarily defined by the inductive effect of the fluorine atoms. nih.gov
Conformational Effects: The gem-difluoro group can also influence the conformation of the six-membered ring, which may in turn affect reaction selectivity. This is analogous to the Thorpe-Ingold effect, where gem-disubstitution can accelerate ring-closing reactions by altering bond angles and bringing reactive centers closer together. rsc.org In the case of this compound, the conformational preferences induced by the CF₂ group could influence the accessibility of certain positions for reagents, thereby impacting the regioselectivity and stereoselectivity of reactions on the spirocyclic skeleton.
Role of 7,7 Difluoro 2 Azaspiro 3.5 Nonane in Contemporary Medicinal Chemistry Research
Design and Synthesis of Chemical Libraries Featuring the 7,7-Difluoro-2-azaspiro[3.5]nonane Scaffold
The construction of chemical libraries centered around the this compound core is a key strategy for discovering novel bioactive compounds. The synthesis of such libraries often involves modular approaches, allowing for diverse functionalization of the spirocyclic framework. These methods enable the creation of a wide array of derivatives for high-throughput screening. For instance, the synthesis of related azaspirocycles has been achieved through multi-step sequences, which could be adapted for the this compound scaffold. These synthetic routes often begin with commercially available starting materials and proceed through key intermediates that allow for the introduction of various substituents. The ability to generate a library of these compounds is crucial for exploring their potential in different therapeutic areas.
Strategic Incorporation into Bioactive Molecules as a Conformationally Restricted Moiety
One of the primary applications of the this compound scaffold is to introduce conformational rigidity into otherwise flexible molecules. nih.gov This restriction of a ligand's conformation can lead to a more favorable binding entropy upon interaction with its biological target, potentially increasing potency and selectivity. nih.gov By locking a portion of the molecule into a defined three-dimensional arrangement, medicinal chemists can better probe the optimal geometry for receptor binding. This strategy is a cornerstone of rational drug design, and spirocyclic systems like this compound are particularly effective for this purpose. The rigid nature of the spirocyclic core helps to minimize the entropic penalty associated with the ligand adopting its bioactive conformation. nih.gov
Exploration of Fluorine as a Bioisosteric Replacement and its Impact on Ligand-Target Recognition
The gem-difluoro group at the 7-position of the azaspiro[3.5]nonane ring system is a critical feature, often serving as a bioisostere for a carbonyl group or other functionalities. princeton.educambridgemedchemconsulting.com This substitution can have profound effects on a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa. cambridgemedchemconsulting.com The replacement of a carbonyl with a difluoromethylene group, for example, can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate. princeton.edu Furthermore, the strong C-F bonds and the electronegativity of fluorine can alter the electronic distribution within the molecule, influencing its interactions with the target protein. princeton.educambridgemedchemconsulting.com This can lead to enhanced binding affinity and a modified mode of recognition at the molecular level. The direct conversion of functional groups to their bioisosteres is an efficient strategy in drug discovery. princeton.edu
Application as a Core Structure in Modulating Protein-Protein Interactions (e.g., within YEATS/ENL inhibitor design principles)
The unique three-dimensional architecture of this compound makes it an attractive scaffold for the design of molecules that can disrupt protein-protein interactions (PPIs). nih.gov PPIs are often characterized by large, flat, and featureless interfaces, making them challenging targets for small molecule inhibitors. sdu.dk The spirocyclic nature of this scaffold allows for the projection of substituents in precise vectors, enabling the creation of molecules that can effectively mimic key binding epitopes of one of the protein partners.
Applications of 7,7 Difluoro 2 Azaspiro 3.5 Nonane Beyond Medicinal Chemistry
Development of Asymmetric Catalysis Systems Utilizing 7,7-Difluoro-2-azaspiro[3.5]nonane-derived Ligands
The synthesis of chiral ligands from novel molecular scaffolds is a cornerstone of advancing asymmetric catalysis. The rigid, three-dimensional structure of spirocycles, combined with the electronic effects of fluorine atoms, theoretically makes this compound an intriguing, yet unexplored, candidate for ligand development. The nitrogen atom within the azaspirocyclic framework provides a coordination site for transition metals, a key feature of many successful catalyst systems.
However, a thorough search of chemical literature and research databases has not yielded any studies where this compound has been derivatized to form chiral ligands for use in asymmetric transformations. Consequently, there is no data on their performance, enantioselectivity, or substrate scope in reactions such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions.
Exploration in Materials Science for Advanced Fluorinated Spirocyclic Polymers and Frameworks
The incorporation of fluorinated moieties into polymers and frameworks can impart unique and desirable properties, including thermal stability, chemical resistance, and low surface energy. The gem-difluoro group on the cyclohexane (B81311) ring of this compound, coupled with its spirocyclic nature, could potentially lead to materials with novel characteristics.
Research into fluorinated polymers is an active field, with studies often focusing on monomers that can be polymerized to create materials with specific optical or physical properties. elsevierpure.com Despite this, there are no published reports on the synthesis or characterization of polymers or frameworks that incorporate the this compound unit. As such, data regarding the properties of such materials, including their thermal behavior, mechanical strength, or potential applications in areas like advanced coatings or membranes, is not available.
Investigation in Supramolecular Chemistry and Host-Guest Interactions Involving Fluorinated Spirocyclic Motifs
Fluorinated molecules are of significant interest in supramolecular chemistry due to their unique non-covalent interaction profiles, including fluorine-aromatic and fluorous-fluorous interactions. The presence of both a hydrogen bond donor/acceptor (the amine) and a difluorinated carbon center suggests that this compound could participate in host-guest chemistry.
While the study of fluorinated scaffolds in supramolecular assemblies is an area of ongoing research, with some studies exploring fluorinated molecular tweezers for the recognition of electron-rich guests nih.govnih.gov, there is no specific research detailing the investigation of this compound in this context. Therefore, there are no findings on its ability to act as a host or guest molecule, its binding affinities, or the nature of its supramolecular assemblies.
Natural Product Occurrence and Biosynthetic Considerations of 7,7 Difluoro 2 Azaspiro 3.5 Nonane
The study of naturally occurring organofluorine compounds is a specialized field within natural product chemistry due to the relative rarity of fluorine incorporation into biological molecules. While the presence of 7,7-Difluoro-2-azaspiro[3.5]nonane in natural extracts like those from Descurainia sophia (flixweed) seeds remains hypothetical and is not yet confirmed by published research, its potential existence prompts a fascinating exploration into the biosynthetic capabilities of plants and microorganisms. This section delves into the speculative identification and characterization of such a compound, the plausible biosynthetic pathways that could lead to fluorinated spirocycles, and the established methodologies for their isolation from complex biological matrices.
Future Perspectives and Emerging Research Avenues for 7,7 Difluoro 2 Azaspiro 3.5 Nonane
Development of Novel and Environmentally Sustainable Synthetic Routes
The synthesis of complex molecules like 7,7-difluoro-2-azaspiro[3.5]nonane traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more efficient and environmentally benign routes. nih.govnih.govnih.govacs.orgbldpharm.com
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. nih.gov Engineered enzymes, such as fluorinases and cytochrome P450s, have shown promise in the synthesis of various fluorinated compounds. nih.gov Future research could focus on developing specific biocatalysts for the asymmetric synthesis of this compound, potentially leading to enantiomerically pure products which are often crucial for pharmaceutical applications. A biocatalytic approach could streamline the synthesis, reduce the need for protecting groups, and minimize the use of hazardous reagents. lab-chemicals.com
Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improved safety, and scalability. rsc.orgresearchgate.net The application of flow chemistry to the synthesis of azaspirocycles is an emerging area. researchgate.net Developing a continuous flow process for the synthesis of this compound could enable a more efficient and automated production, which is highly desirable for industrial applications. This approach could also facilitate the synthesis of derivatives by allowing for in-line modifications and purifications.
Sustainable Reagents and Solvents: A key aspect of green chemistry is the use of sustainable and less hazardous materials. nih.govnih.govacs.orgbldpharm.com Future synthetic strategies for this compound should aim to replace toxic reagents and solvents with greener alternatives. This includes the use of water or bio-based solvents and the development of catalytic methods that avoid stoichiometric amounts of hazardous reagents.
Exploration of Underexplored Regioselective and Stereoselective Derivatization Pathways
The functionalization of the this compound scaffold is key to unlocking its full potential. The development of regioselective and stereoselective derivatization methods is a critical future research direction.
C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular derivatization as it avoids the pre-functionalization of starting materials. Exploring the regioselective C-H functionalization of the azaspiro[3.5]nonane core would open up new avenues for creating a diverse library of derivatives. For instance, metal-catalyzed C-H activation could potentially be used to introduce substituents at specific positions on the cyclohexane (B81311) or azetidine (B1206935) rings.
Stereoselective Synthesis of Derivatives: Many applications, particularly in drug discovery, require enantiomerically pure compounds. Developing stereoselective methods for the synthesis and derivatization of this compound is therefore of high importance. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions at the azetidine nitrogen or at prochiral centers on the cyclohexane ring. While the diastereoselective synthesis of related azaspirocyclic systems has been reported, specific methods for this difluorinated scaffold are yet to be explored. nih.govlab-chemicals.com
Expansion of Applications in Emerging Fields of Catalysis and Advanced Materials
While derivatives of this compound have been investigated as GPR119 agonists, its potential in other fields remains untapped. nih.gov The unique combination of a rigid spirocyclic framework and electron-withdrawing fluorine atoms suggests potential applications in catalysis and materials science.
Catalysis: The nitrogen atom in the azaspirocycle could serve as a ligand for metal catalysts. The fluorine atoms can modulate the electronic properties of the ligand, potentially influencing the activity and selectivity of the catalyst. Future research could explore the synthesis of chiral derivatives of this compound as ligands for asymmetric catalysis.
Advanced Materials: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Incorporating the this compound motif into polymers could lead to new materials with tailored properties. For example, it could be used as a monomer to create fluorinated polyamides or polyimides with enhanced solubility and processability due to the spirocyclic structure. The catalytic potential of fluorinated carbons has also been noted, suggesting that materials derived from this compound could have interesting catalytic properties. nih.gov
Integration of Advanced Theoretical Modeling for Predictive Chemical Design and Discovery
Computational chemistry and theoretical modeling are indispensable tools in modern chemical research. For a relatively unexplored molecule like this compound, these methods can provide crucial insights and guide experimental work.
Predicting Molecular Properties: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. This information is valuable for understanding its reactivity and for designing new molecules with specific properties. For example, calculating the molecular electrostatic potential can help predict sites of nucleophilic or electrophilic attack.
Reaction Mechanism and Catalyst Design: Theoretical modeling can be used to elucidate the mechanisms of synthetic and derivatization reactions. This understanding can then be used to optimize reaction conditions and to design more efficient catalysts. For instance, in the context of developing new ligands for catalysis, computational screening can be used to predict the binding affinity and selectivity of different derivatives, thus prioritizing synthetic efforts.
Virtual Screening for New Applications: By computationally screening libraries of virtual derivatives of this compound against biological targets or for specific material properties, new potential applications can be identified more rapidly than through purely experimental approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
